2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene
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Overview
Description
2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is an organic compound that features a nitro group, a pyridylthio group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene typically involves the following steps:
Thioether Formation: The pyridylthio group can be introduced through a nucleophilic substitution reaction, where a pyridine thiol reacts with a halogenated benzene derivative.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The pyridylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, alkoxides, suitable solvents like dimethylformamide or acetonitrile.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the nitro, pyridylthio, and trifluoromethyl groups can impart biological activity, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the pyridylthio and trifluoromethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-(2-pyridylthio)-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Nitro-1-(2-pyridylthio)-4-chlorobenzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
2-Nitro-1-(2-pyridylthio)-4-bromobenzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHNASCJDCQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351278 |
Source
|
Record name | SBB055231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389084-12-2 |
Source
|
Record name | SBB055231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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